molecular formula C16H18N4 B6082058 2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

Cat. No.: B6082058
M. Wt: 266.34 g/mol
InChI Key: MLINCYMNYRQLLS-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structural features, which include multiple nitrile groups and a tetrahydronaphthalene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction is favored due to its efficiency and the ability to produce the desired compound in good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-ethylphenyl)-6-methyl-4a,5,6,7-tetrahydro-1,1,3(4H)-naphthalenetricarbonitrile
  • 2-amino-3-cyano-4H-chromenes
  • 4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methyl-2(3H)-naphtalenone

Uniqueness

2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is unique due to its specific structural features, such as the presence of multiple nitrile groups and the tetrahydronaphthalene core. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-3-11-4-5-12-13(6-11)10(2)16(8-18,9-19)15(20)14(12)7-17/h5,10-11,13H,3-4,6,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLINCYMNYRQLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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